molecular formula C₂₇H₃₀N₂NaO₇S₂ B104954 Acid red 52 CAS No. 3520-42-1

Acid red 52

Cat. No. B104954
CAS RN: 3520-42-1
M. Wt: 580.7 g/mol
InChI Key: SXQCTESRRZBPHJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acid Red 52, also known as sodium 4-[6-(diethylamino)-3-(diethyliminio)-3H-xanthen-9-yl]benzene-1,3-disulfonate, is a xanthene dye that has been utilized in various applications. It has been identified as an efficient photocatalyst in green chemistry, particularly in the acetalization of aldehydes with alcohols under yellow light irradiation . Additionally, Acid Red 52 has been used as a sensitive stain for cells of granulocytic origin, distinguishing primary and secondary granules in neutrophils and eosinophils, as well as Auer rods in leukemic promyelocytes .

Synthesis Analysis

The synthesis of Acid Red 52-related compounds has been explored to enhance the efficiency of industrial processes. For instance, the first crystal structure of a Pigment Red 52 compound, which is closely related to Acid Red 52, was reported as a DMSO solvate hydrate of the monosodium salt. This compound was synthesized in-house and is an industrial intermediate that could potentially be applied in the synthesis of Acid Red 52 .

Molecular Structure Analysis

The molecular structure of Acid Red 52 derivatives has been characterized through crystallography. The reported crystal structure of the Pigment Red 52 compound reveals triclinic symmetry at 173 K, with the crystal structure being organized by Na—O chains that arrange the anions in polar/non-polar double layers . This detailed understanding of the molecular structure is crucial for the development of applications involving Acid Red 52.

Chemical Reactions Analysis

Acid Red 52 has been shown to catalyze the acetalization of aldehydes with alcohols, a reaction of significant importance in synthetic chemistry. The use of Acid Red 52 as a photocatalyst under yellow light irradiation has led to the production of acyclic and cyclic acetals in high yields, demonstrating its potential as a sustainable and efficient catalyst for green chemistry applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of Acid Red 52 are exemplified by its application as a stain in hematological studies. Its ability to selectively stain granulocytic cells and their granules in brilliant pink and dark red colors indicates its interaction with cellular components, which is likely influenced by its charge and molecular structure . The solvate hydrate form of the related Pigment Red 52 compound further suggests solubility and interaction with solvents such as DMSO, which may be relevant to the properties of Acid Red 52 .

Scientific Research Applications

1. Photocatalytic Oxidation

Acid Red 52 has been studied for its removal through photocatalytic oxidation. Research by Wu Qiu-li (2007) optimized influencing factors of photocatalytic oxidation for Acid Red 52 using response surface methodology, demonstrating the efficiency of this method in treating wastewater containing Acid Red 52 (Wu Qiu-li, 2007).

2. Electrochemical Detection

Golestaneh (2020) reported a simple and fast electrochemical nano-structure approach for determining Acid Red 52 in real samples. This method uses a multi-walled carbon nanotube modified carbon paste electrode, highlighting a novel way to detect and quantify Acid Red 52 (Golestaneh, 2020).

3. Staining in Cell Research

L. Kass (1987) explored the use of C.I. acid red 52 as a new stain for cells of granulocytic origin, emphasizing its potential in biological and medical research for cell visualization (Kass, 1987).

4. Advanced Oxidative Process for Dye Removal

Z. Fathi and E. Keshmirizadeh (2015) investigated the use of the Fenton reagent as an advanced oxidative process for removing Acid Red 52 from aqueous solutions. Their findings provide insights into effective methods for treating dye-contaminated wastewater (Fathi & Keshmirizadeh, 2015).

5. Water Treatment Using Phosphate Industry By-products

M. Mehnaoui et al. (2021) conducted a study on the elimination of anionic dye by co-products of the phosphate industry. They found that natural phosphate waste rock allowed the removal of Red Acid 52, indicating an eco-friendly approach to wastewater treatment (Mehnaoui et al., 2021).

6. Detection of Copper Ions

Zhi-Qiang Hu et al. (2011) developed a sulfonyl rhodamine hydrazide chemodosimeter for the sensitive and selective detection of copper ions in aqueous media, which involves Acid Red 52 as a part of the detection mechanism (Hu et al., 2011).

7. Photofading Studies

L.C. Abbott et al. (2001) conducted spectroscopic and photochemical studies of Acid Red 52 on various surfaces, providing insights into its stability and behavior in different media, which is relevant for industrial applications (Abbott et al., 2001).

8. Usage in Image Sensors

Hokyeom Kim and Jongwook Park (2021) synthesized a new violet colorant using Acid Red 52 to develop a high-performance image sensor. Their study highlights the dye's potential in enhancing the quality of image sensors (Kim & Park, 2021).

Future Directions

Acid Red 52 finds various uses in textile, food, and cosmetic industries . It is used to dye natural and synthetic fibers, such as wool, silk, and nylon . In laboratories, Acid Red 52 can be used for biological staining applications . It may also be used as a cosmetic colorant in cosmetics, including lipsticks, blushes, and nail polish, to achieve shades of red or pink .

properties

IUPAC Name

sodium;4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQCTESRRZBPHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N2NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2609-88-3 (Parent)
Record name C.I. Acid Red 52
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7021235
Record name C.I. Acid Red 52
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Brown powder; [MSDSonline]
Record name Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acid Red 52
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1956
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Acid red 52

CAS RN

3520-42-1, 11119-62-3
Record name C.I. Acid Red 52
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acid Red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011119623
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthylium, 3,6-bis(diethylamino)-9-(2,4-disulfophenyl)-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Acid Red 52
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen 3,6-bis(diethylamino)-9-(2,4-disulphonatophenyl)xanthylium, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.482
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 52
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/821LWZ3R6R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acid red 52
Reactant of Route 2
Acid red 52
Reactant of Route 3
Acid red 52
Reactant of Route 4
Acid red 52
Reactant of Route 5
Reactant of Route 5
Acid red 52
Reactant of Route 6
Reactant of Route 6
Acid red 52

Citations

For This Compound
779
Citations
A Gouthaman, RS Azarudeen… - Ecotoxicology and …, 2018 - Elsevier
… Acid red 52 dye was chosen as a synthetic toxic effluent to study the removal efficiency of the nanocomposites with different parameters viz. time, concentration, adsorbent dosage and …
Number of citations: 46 www.sciencedirect.com
K Thasilu, J Karthikeyan - International Journal of Civil Engineering and …, 2016 - Citeseer
… In the present study, decolorisation of a xanthenes dye CI Acid Red 52 was investigated by coagulation process employing FeCl3, Al2(SO4)3, AlCl3 and FeSO4. Further color removal …
Number of citations: 5 citeseerx.ist.psu.edu
L Yu, C Lin, C Liao, X Zeng, X Chen, Z Zhu… - Environmental …, 2020 - Springer
… Recently, luminescent acid red 52 and its derivatives were … , the catalytic property of acid red 52 has been scarcely … available cost-effective dye acid red 52 as a photocatalyst at room …
Number of citations: 13 link.springer.com
N Ochi, T Okuda, H Fujii - Food Additives & Contaminants: Part A, 2016 - Taylor & Francis
Two unknown dyes (purple and purplish-red) were detected by TLC in two pickled vegetable (sakura-zuke daikon) samples containing Acid Red 52 (AR) and New Coccine as food …
Number of citations: 2 www.tandfonline.com
L Kass - Stain Technology, 1987 - Taylor & Francis
… granules were visaplizcd with acid red 52. In some leukemic … Of a wide variety of dyes tested so far, acid red 52 is the most … cells of granulocytic origin by CI acid red 52 (CI 45100). The …
Number of citations: 3 www.tandfonline.com
M Golestaneh - Microchemical Journal, 2020 - Elsevier
… This paper reported an innovative, simple voltammetric approach for the determination of Acid Red 52 (AR52) based on a multi-walled carbon nanotube (MWCNT) modified carbon …
Number of citations: 2 www.sciencedirect.com
S Nasr, M Hidouri, K BOUGHZALA - 2021 - preprints.org
… Both compounds were intended for the removal tests of the Acid Red 52 dye. Red Acid 52 with a chemical structure developed in Figure 1. Its molar mass is 580.65 g.mol-1. …
Number of citations: 3 www.preprints.org
DD Shirol, SD Deshpande, A Shigli - J Indian Soc Pedod Prev …, 2004 - researchgate.net
… Acid Red 52 solution in propylene glycol forten seconds and transferred to 10ml of thyoglycollate transport medium in a test tube. The other unstained half was directly transferred to the …
Number of citations: 1 www.researchgate.net
LC Abbott, P MacFaul, L Jansen, J Oakes, JRL Smith… - Dyes and pigments, 2001 - Elsevier
… Dye photofading has also been studied in these media: the photofading of Acid Red 52 and Direct … Similar spectral changes were observed during the photofading of Acid Red 52 in …
Number of citations: 21 www.sciencedirect.com
K Mahanpoor, A Mousavib - 2012 - sid.ir
… IN THIS RESEARCH DECOMPOSITION OF ACID RED 52 WAS DONE, APPLYING ELECTRONIC CURRENT, USING ZINC OXIDE ELECTRODE AND UV LIGHT IN A BATCH …
Number of citations: 2 www.sid.ir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.